2-Amino-6-(2-methylpropyl)-4-(4-nitrophenyl)pyridine-3-carbonitrile
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Overview
Description
2-Amino-6-(2-methylpropyl)-4-(4-nitrophenyl)pyridine-3-carbonitrile is an organic compound that belongs to the pyridine family This compound is characterized by the presence of an amino group, a nitrophenyl group, and a carbonitrile group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(2-methylpropyl)-4-(4-nitrophenyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-methylpropylamine with 4-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with malononitrile under basic conditions to yield the desired pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(2-methylpropyl)-4-(4-nitrophenyl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group.
Substitution: The amino and nitrophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aminophenyl derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-Amino-6-(2-methylpropyl)-4-(4-nitrophenyl)pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Amino-6-(2-methylpropyl)-4-(4-nitrophenyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrophenyl groups can interact with enzymes and receptors, modulating their activity. The carbonitrile group can participate in covalent bonding with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(4-nitrophenyl)pyridine-3-carbonitrile: Lacks the 2-methylpropyl group, resulting in different chemical properties and reactivity.
2-Amino-6-(2-methylpropyl)-4-phenylpyridine-3-carbonitrile: Lacks the nitro group, affecting its biological activity and applications.
Uniqueness
2-Amino-6-(2-methylpropyl)-4-(4-nitrophenyl)pyridine-3-carbonitrile is unique due to the presence of both the nitrophenyl and 2-methylpropyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-amino-6-(2-methylpropyl)-4-(4-nitrophenyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-10(2)7-12-8-14(15(9-17)16(18)19-12)11-3-5-13(6-4-11)20(21)22/h3-6,8,10H,7H2,1-2H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAQNJBNDFDXCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=C(C(=N1)N)C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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